2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound notable for its diverse functional groups, including nitrophenyl, oxoethyl, and chloro substituents. Its molecular formula is , with a molecular weight of approximately 440.4 g/mol. This compound is classified under quinoline derivatives, which are known for their biological activities and applications in medicinal chemistry.
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and duration, are crucial for optimizing yield and purity.
The molecular structure of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate can be represented using various notation systems:
InChI=1S/C25H17ClN2O5/c1-16-10-12-18(13-11-16)25-17(2)24(21-8-3-4-9-22(21)27-25)26(30)33-15-23(29)19-6-5-7-20(14-19)28(31)32/h3-14H,15H2,1-2H3
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
The structural complexity is indicated by its high complexity rating of 714 .
The compound undergoes various chemical reactions typical of quinoline derivatives:
Each reaction pathway can lead to derivatives with distinct pharmacological properties .
The mechanism of action for compounds like 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate typically involves:
Quantitative data on efficacy and specific targets are often derived from biological assays conducted during research .
The scientific uses of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate span various fields:
Research continues to explore the full potential of this compound in therapeutic applications and material innovations .
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9